molecular formula C20H19NO2 B2426522 3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone CAS No. 320423-36-7

3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone

Cat. No.: B2426522
CAS No.: 320423-36-7
M. Wt: 305.377
InChI Key: VIKDFSQMMLHWEP-UHFFFAOYSA-N
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Description

3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone: is an organic compound belonging to the pyridinone family. This compound is characterized by the presence of a pyridinone ring substituted with benzyl and methylbenzyl groups, as well as a hydroxyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Introduction of Benzyl and Methylbenzyl Groups: The benzyl and methylbenzyl groups can be introduced through alkylation reactions using benzyl halides and methylbenzyl halides, respectively.

    Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.

    Substitution: The benzyl and methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridinone ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone: can be compared with other similar compounds, such as:

    4-hydroxy-2(1H)-pyridinone: Lacks the benzyl and methylbenzyl groups, making it less hydrophobic and potentially less active in certain biological contexts.

    3-benzyl-4-hydroxy-2(1H)-pyridinone: Similar structure but lacks the methylbenzyl group, which may affect its biological activity and chemical reactivity.

    1-(4-methylbenzyl)-4-hydroxy-2(1H)-pyridinone: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.

The uniqueness of This compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

3-benzyl-4-hydroxy-1-[(4-methylphenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-15-7-9-17(10-8-15)14-21-12-11-19(22)18(20(21)23)13-16-5-3-2-4-6-16/h2-12,22H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKDFSQMMLHWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=C(C2=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824460
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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